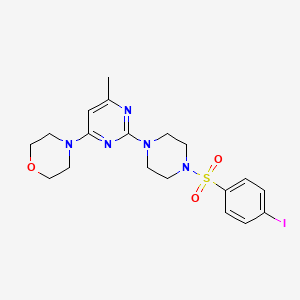

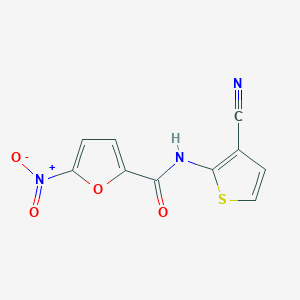

N-(5-amino-2-cyanophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyanoacetamide derivatives involves various methods. One versatile approach is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process yields N-substituted cyanoacetamide compounds. Notably, the active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. The resulting cyanoacetamides serve as crucial intermediates for heterocyclic synthesis .

Chemical Reactions Analysis

Scientific Research Applications

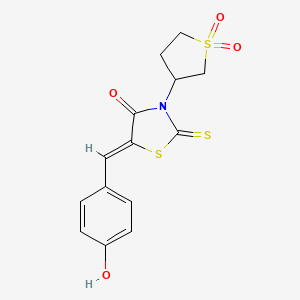

Synthesis and Biological Activity

N-(5-amino-2-cyanophenyl)acetamide is a precursor in the synthesis of compounds with significant antimalarial activity. For instance, its derivatives have been synthesized and evaluated for their antimalarial properties, with some showing high activity against resistant strains of Plasmodium berghei in mice, as well as excellent activity in primate models. This suggests potential for clinical trials in humans to explore their antimalarial efficacy (Werbel et al., 1986).

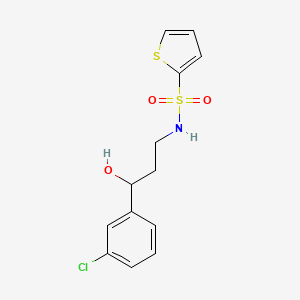

Antioxidant Properties

Derivatives of this compound, such as 5-aminosalicylate, have been studied for their antioxidant properties. These compounds exhibit potent radical scavenger activity and effectively inhibit lipid peroxidation, suggesting their potential use as antioxidants in various pathological conditions related to oxidative stress (Dinis, Maderia, & Almeida, 1994).

Chemoselective Acetylation and Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase has been optimized, leading to an efficient synthesis pathway for antimalarial drugs. This process showcases the importance of this compound in facilitating the synthesis of medically relevant compounds (Magadum & Yadav, 2018).

Pharmacokinetics and Drug Metabolism

Understanding the metabolism and pharmacokinetics of compounds like acetaminophen, which is related to this compound, provides insights into the safe and effective use of these drugs. Studies have elucidated the pathways of acetaminophen metabolism, highlighting the role of metabolites in therapeutic and toxic effects. This knowledge is crucial for developing safer analgesics and understanding their mechanisms of action (Mazaleuskaya et al., 2015).

Novel Therapeutic Applications

Research into the therapeutic potential of plants and phytochemicals against liver injury induced by acetaminophen, a compound related to this compound, has opened new avenues for natural remedies in treating drug-induced hepatotoxicity. These studies highlight the importance of exploring natural compounds for their protective effects against liver damage, offering alternative or adjunct therapies to conventional treatments (Subramanya et al., 2018).

properties

IUPAC Name |

N-(5-amino-2-cyanophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)12-9-4-8(11)3-2-7(9)5-10/h2-4H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEWLKSWIXPANW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2701797.png)

![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2701805.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701809.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701813.png)